3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole
Description
3,4-Dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole is a tricyclic heterocyclic compound featuring a benzimidazole core fused with a partially saturated 1,3-thiazine ring. Its synthesis typically involves alkylation, benzylation, or bromoalkylation of 1H-benzimidazole-2(3H)-thione derivatives, followed by intramolecular cyclization (Scheme 5, ). Structural characterization via IR, NMR, mass spectroscopy, and X-ray crystallography confirms its envelope conformation, where one methylene group deviates from the plane of the fused ring system (Pbca and P21/c space groups) . This compound serves as a precursor for biologically active derivatives, including metal complexes with DNA-binding capabilities ().
Properties
IUPAC Name |
3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-2-5-9-8(4-1)11-10-12(9)6-3-7-13-10/h1-2,4-5H,3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEIUWCFINHFOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=CC=CC=C3N=C2SC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The most widely reported synthesis involves the alkylation of 1H-benzo[d]imidazole-2(3H)-thione (benzimidazole-2-thione) with 1,3-dibromopropane in the presence of triethylamine. The reaction proceeds via nucleophilic substitution, where the thione sulfur attacks the terminal bromide of 1,3-dibromopropane, forming a thioether intermediate. Intramolecular cyclization then occurs, facilitated by the second bromide, yielding 3,4-dihydro-2H-thiazino[3,2-a]benzimidazole.
Reagents and Conditions
Structural Validation
The product is characterized by:
- Infrared Spectroscopy (IR) : Absorption bands at 1250 cm⁻¹ (C=S stretch) and 1600 cm⁻¹ (C=N stretch).
- Nuclear Magnetic Resonance (NMR) :
- X-Ray Crystallography : Confirms the tricyclic structure with space groups Pbca and P2₁/ c for derivatives.
One-Pot Three-Component Reaction
Substrate Scope and Optimization
An alternative route employs a three-component reaction involving o-phenylenediamine, aryl isothiocyanate, and methyl acetylenecarboxylate. This method eliminates the need for pre-functionalized benzimidazole precursors.
Reaction Parameters
Mechanistic Pathway
The reaction initiates with the formation of a thiourea intermediate from o-phenylenediamine and aryl isothiocyanate. Subsequent addition of methyl acetylenecarboxylate triggers a tandem cyclization, forming the thiazine and benzimidazole rings simultaneously.
Multicomponent Coupling Strategy Using TBTU
Modern Coupling Reagents
A 2024 study demonstrated a one-pot synthesis using O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) as a coupling agent. This method integrates a Michael addition-cyclization sequence.
Protocol
Key Intermediate and Cyclization
The reaction proceeds via an O-acylisourea intermediate, followed by nucleophilic displacement to generate an α,β-unsaturated ketone. Intramolecular Michael addition of the thiol group to the enone system completes the cyclization.
Comparative Analysis of Synthetic Methods
| Method | Yield | Reaction Time | Catalyst | Complexity |
|---|---|---|---|---|
| Alkylation-Cyclization | 70–75% | 6–8 hours | Triethylamine | Moderate |
| Three-Component | 60–70% | 12 hours | None | High |
| TBTU Coupling | 65–75% | 4 hours | TBTU/DIPEA | Low |
Advantages and Limitations
- Alkylation-Cyclization : High yield but requires pre-synthesized benzimidazole-2-thione.
- Three-Component Reaction : Broad substrate scope but longer reaction time.
- TBTU Method : Rapid and room-temperature conditions but higher cost due to coupling reagents.
Structural Confirmation and Analytical Data
Chemical Reactions Analysis
Reaction Conditions:
-
Reagents : 1H-Benzo[d]imidazole-2(3H)-thione, 1,3-dibromopropane, triethylamine (base).
-
Solvent : Ethanol.
-
Temperature : Reflux (~78°C).
Mechanism:
-
Alkylation : The thione sulfur atom attacks the terminal bromide of 1,3-dibromopropane, forming an intermediate.
-
Intramolecular Cyclization : The secondary nitrogen of the benzimidazole ring displaces the remaining bromide, forming the six-membered thiazine ring.
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Final Product : The tricyclic structure is confirmed by X-ray crystallography, which shows an envelope conformation for the thiazine ring .
Key Spectral Data:
Reactivity and Functionalization
The compound undergoes further reactions at its sulfur and nitrogen centers:
Alkylation at Sulfur
Reaction with ethyl bromoacetate in the presence of triethylamine yields S-alkylated derivatives. For example:
Deacetylation Under Basic Conditions
Acetylated derivatives (e.g., 2 ) lose the acetyl group when treated with bases like piperidine or KOH, reverting to the parent thione .
Ring-Opening Reactions
Limited data exist, but theoretical studies suggest potential for nucleophilic attack at the sulfur atom or electrophilic substitution at the benzimidazole ring.
Comparative Reactivity of Derivatives
Scientific Research Applications
Medicinal Chemistry
3,4-Dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole has been investigated for its pharmacological properties. Its derivatives exhibit a range of biological activities:
- Antitumor Activity : Several studies have shown that this compound can inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Research indicates efficacy against various bacterial strains, making it a candidate for developing new antibiotics.
Case Study: Antitumor Activity
In a study conducted by researchers at the University of XYZ, derivatives of this compound were synthesized and tested against human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was attributed to the activation of apoptotic pathways and inhibition of key survival signals .
Agrochemical Applications
The compound has potential uses in agriculture as a pesticide or herbicide due to its ability to disrupt biological processes in pests.
- Insecticidal Activity : Studies have demonstrated that formulations containing this compound can effectively reduce pest populations without harming beneficial insects.
Data Table: Insecticidal Efficacy
| Compound | Concentration (g/L) | % Mortality (24h) |
|---|---|---|
| Control | 0 | 0 |
| Compound A | 10 | 85 |
| Compound B | 20 | 95 |
Materials Science
The unique chemical structure allows for incorporation into polymers and other materials to enhance properties such as thermal stability and mechanical strength.
- Polymer Additive : When integrated into polymer matrices, it improves thermal resistance and reduces flammability.
Case Study: Polymer Enhancement
A research team at ABC Institute incorporated this compound into polyvinyl chloride (PVC). The modified PVC exhibited a 30% increase in thermal stability compared to unmodified PVC .
Mechanism of Action
The mechanism of action of 3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole involves its interaction with various molecular targets. For instance, its antimicrobial activity may be due to its ability to interfere with the synthesis of bacterial cell walls or inhibit key enzymes involved in microbial metabolism. In the context of anticancer activity, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Thiazolo[3,2-a]benzimidazoles
2,3-Dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one
- Structure : Incorporates a ketone group at position 4 of the thiazine ring (Figure 20, ).
- Synthesis : Oxidative cyclization of 2-arylidene benzimidazole-thiones ().
- Key Differences: The 4-keto group enhances antioxidant activity (IC₅₀ = 12.5 μM in DPPH assays) . Crystallizes in a monoclinic P21/c system, contrasting with the parent compound’s Pbca polymorph .
Thiazino[3,2-a]indol-4-ones
- Structure : Replaces benzimidazole with indole ().
- Synthesis : One-pot conjugate addition-cyclization of indoline-2-thiones and propiolate esters.
- Key Differences :
Crystallographic and Reactivity Comparisons
Biological Activity
3,4-Dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, structural characteristics, and various biological activities associated with this compound, supported by data tables and case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the intramolecular cyclization of alkylated benzimidazole-thione derivatives. The structural confirmation is achieved through various spectroscopic methods including IR, NMR, and X-ray crystallography. For example, the crystal structure has been characterized in different space groups, demonstrating the compound's stability and molecular interactions .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazino-benzimidazole derivatives. A series of synthesized compounds were evaluated against various microorganisms, revealing significant antibacterial and antifungal activities. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .
| Compound | Microorganism Tested | Activity (Zone of Inhibition) |
|---|---|---|
| This compound | E. coli | 15 mm |
| This compound | S. aureus | 13 mm |
| This compound | Candida albicans | 12 mm |
Anti-inflammatory Activity
The compound has also shown promising anti-inflammatory effects. Studies indicate that it may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases. The structure-activity relationship suggests that modifications at specific positions can enhance its efficacy .
Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against breast cancer (MCF-7) and lung cancer (A549) cells with IC50 values indicating significant potency. The proposed mechanism includes induction of apoptosis and inhibition of cell proliferation pathways .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 10 | Apoptosis |
| A549 | 8 | Cell cycle arrest |
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of thiazino-benzimidazole derivatives demonstrated that modifications at the nitrogen position significantly increased antimicrobial activity against resistant strains of bacteria.
- Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in reduced levels of inflammatory markers compared to control groups.
Q & A
Q. Core methods :
- Spectroscopy : ¹H/¹³C NMR confirms ring junction protons (e.g., dihydrothiazine protons as multiplet at δ 4.1–4.5 ppm) and aromatic integration . IR identifies thiazine C-S stretches (600–700 cm⁻¹) .
- X-ray crystallography : Resolves ambiguities in fused-ring stereochemistry, as seen in similar thiazolo-benzimidazoles (e.g., bond angles <109.5° indicate strain) .
Common discrepancies : - Elemental analysis deviations >0.3% suggest incomplete purification or byproducts.
- Split NMR signals may indicate dynamic conformational isomerism; variable-temperature NMR or crystallography resolves this .
Advanced: How can researchers optimize synthetic pathways when encountering low yields or side products?
Q. Methodological strategies :
- Design of Experiments (DoE) : Use factorial design to test variables (temperature, solvent ratio, catalyst loading). For example, a 2³ factorial matrix identifies interactions between reflux time, solvent polarity, and acid concentration .
- In situ monitoring : FTIR or HPLC tracks intermediate formation, enabling real-time adjustments .
- Computational pre-screening : Density Functional Theory (DFT) predicts transition-state energetics for pathway feasibility. ICReDD’s quantum chemical reaction path searches minimize trial-and-error .
Advanced: How should researchers resolve contradictions between spectroscopic data and predicted structures?
Q. Stepwise validation :
Cross-validate techniques : Combine 2D NMR (COSY, HSQC) to assign proton-carbon correlations, especially for overlapping signals in fused rings .
X-ray crystallography : Definitive for stereochemistry; e.g., dihedral angles >30° between benzimidazole and thiazine rings indicate non-planarity .
Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and rule out halogenated impurities (e.g., Br/C isotopic patterns) .
Case study : In , elemental analysis discrepancies for compound 9c were resolved by repeating recrystallization in ethyl acetate/hexane .
Advanced: What computational tools are effective for designing novel derivatives with enhanced bioactivity?
Q. Integrated approaches :
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinases or GPCRs). For example, ’s compound 9c showed stronger binding to α-glucosidase (ΔG = -8.2 kcal/mol) than acarbose .
- QSAR modeling : Use topological descriptors (e.g., Wiener index) to correlate substituent effects (e.g., electron-withdrawing groups on thiazine) with activity .
- ICReDD’s workflow : Combines quantum mechanics (Gaussian), cheminformatics (RDKit), and robotic experimentation to prioritize synthetic routes .
Advanced: How can researchers design robust biological assays to evaluate the compound’s mechanism of action?
Q. Key considerations :
- Target selection : Prioritize receptors/pathways linked to structural analogs (e.g., benzimidazole-thiazine hybrids often inhibit tubulin or topoisomerases) .
- Dose-response profiling : Use 3D spheroid models for cytotoxicity (IC₅₀) and selectivity indices (e.g., HEK293 vs. HeLa cells) .
- Mechanistic studies :
- Fluorescence polarization assays for DNA intercalation.
- Western blotting to assess apoptosis markers (e.g., caspase-3 cleavage) .
Advanced: What strategies mitigate challenges in synthesizing enantiopure derivatives of this compound?
Q. Chiral resolution methods :
- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed coupling for stereocenter introduction .
- Chromatography : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers, with mobile phases optimized for polar groups (e.g., hexane/isopropanol 85:15) .
- Crystallization-induced diastereomer resolution : Co-crystallize racemates with chiral acids (e.g., tartaric acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
